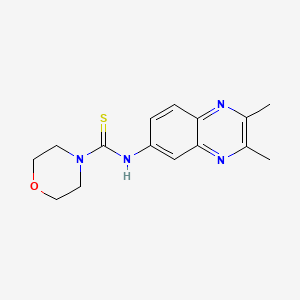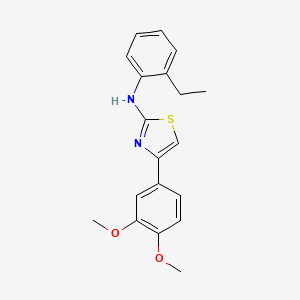![molecular formula C28H28N2O2S B4580305 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide
説明
This compound belongs to a class of molecules that often exhibit significant biological activities, including anticancer properties. The interest in synthesizing and studying such molecules stems from their potential therapeutic applications. They are synthesized through a series of chemical reactions, starting from basic precursors to the final compound, involving various intermediates and catalysts.
Synthesis Analysis
The synthesis of similar thiazole derivatives involves starting from basic acetic acids, benzoyl chlorides, and through reactions like cyclization, amidation, and condensation. A study by Ravinaik et al. (2021) on related compounds provides insights into the synthetic routes that might be employed for our compound of interest, involving the use of trimethoxybenzene and substituted benzoyl chlorides (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds showcases the importance of the thiazole ring and its substituents. For instance, Köysal et al. (2005) detailed the geometric parameters of N-substituted pyrazoline-thiocarboxamides, revealing how substituents affect the overall structure and potentially the biological activity (Köysal et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be inferred from their functional groups. The thiazole ring, ether groups, and amide linkages suggest possibilities for nucleophilic attacks, electrophilic substitutions, and other reactions pivotal in biological systems. Studies on related molecules, such as the work by Yakantham et al. (2019), shed light on the types of chemical reactions these compounds might undergo (Yakantham et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Rahmani et al. (2017) conducted a comprehensive analysis of a related compound, including X-ray powder diffraction and DFT studies, providing valuable insights into the solid-state structure and stability (Rahmani et al., 2017).
Chemical Properties Analysis
Chemical properties, like reactivity towards other molecules, stability under various conditions, and potential for forming derivatives, are integral to understanding the compound's utility. The synthesis and characterization studies, such as those by Wu (2013), demonstrate the chemical versatility and potential modifications to enhance desired properties (Wu, 2013).
科学的研究の応用
Fluorescence Applications
Research on derivatives of thiazole compounds, such as those incorporating 4-methoxyphenyl groups, has led to the development of fluorescent dyes with potential applications in bioimaging and sensing. These compounds demonstrate significant fluorescence in a broad range of wavelengths (412–672 nm), with quantum yields varying from 0.1 to 0.88. Some derivatives exhibit dual fluorescence, potentially due to excited state proton transfer (ESPT), making them candidates for white light emission applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial and Antifungal Properties
Studies on thiazole and its fused derivatives have shown promising antimicrobial activities. For instance, the synthesis and exploration of new thiazoles have demonstrated in vitro antimicrobial activity against various bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus (Wardkhan, Youssef, Hamed, & Ouf, 2008). This suggests potential applications in developing new antimicrobial agents.
Anticancer Activities
Derivatives of thiazole, particularly those incorporating 4-methoxyphenyl and related moieties, have been evaluated for their anticancer activities. A notable study reported the synthesis of benzodifuranyl and thiazolopyrimidine compounds derived from natural products, showing significant analgesic and anti-inflammatory properties, potentially through COX-2 inhibition, indicating their utility in cancer pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the design and synthesis of N-substituted benzamides with thiazole cores, demonstrating moderate to excellent anticancer activity across various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Molecular Docking and Pharmacological Potential
Molecular docking studies of thiazole derivatives have provided insights into their potential interactions with biological targets, such as enzymes and receptors, suggesting their application in drug design and discovery. For example, a study on benzimidazole derivatives bearing the 1,2,4-triazole moiety revealed significant anti-cancer properties through interactions with the EGFR binding pocket, indicating their potential as EGFR inhibitors (Karayel, 2021).
特性
IUPAC Name |
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S/c1-4-25-27(22-15-17-23(32-3)18-16-22)29-28(33-25)30(24-13-9-8-10-20(24)2)26(31)19-14-21-11-6-5-7-12-21/h5-13,15-18H,4,14,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGVJBYHJPNQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC=CC=C2C)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)

![N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4580263.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)



